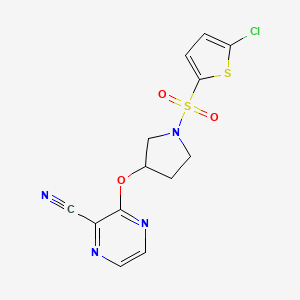![molecular formula C23H15ClFN5O2 B2519749 N-(4-chlorobenzyl)-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031595-26-2](/img/no-structure.png)
N-(4-chlorobenzyl)-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorobenzyl)-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C23H15ClFN5O2 and its molecular weight is 447.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Compounds with structures similar to N-(4-chlorobenzyl)-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide have been synthesized and characterized to explore their biological activities. For example, the synthesis of phenyl-substituted 2-alkoxy(methylsulfanyl)-1,2,4-triazolo[1,5-a]quinazolines starting from N-cyanoimidocarbonates and substituted hydrazinobenzoic acids has been reported, highlighting the diverse synthetic routes available for generating compounds with potentially similar activities (Al-Salahi, 2010).
Antibacterial and Antifungal Activities
Studies on related compounds have demonstrated antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents. For instance, a series of novel 1H-1,2,3-triazole-4-carboxamides, including 1,2,3-triazolo[1,5-a]quinazoline-3-carboxamides, were synthesized and evaluated for their antimicrobial activities against primary pathogens such as Escherichia coli and Staphylococcus aureus. Compounds exhibiting moderate to good activities were identified, suggesting that this compound could also possess similar properties (Pokhodylo et al., 2021).
Anticancer Activity
The anticancer activity of triazoloquinoline derivatives has been explored, with certain compounds showing significant cytotoxicity against cancer cell lines. This suggests that this compound might also have potential as an anticancer agent. For example, a study on triazolo[4,3-a]quinazolin-5(4H)-one derivatives demonstrated their synthesis and antitumor activity, indicating that modifications to the quinazoline scaffold could yield compounds with desirable biological activities (Zhou et al., 2021).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-chlorobenzyl)-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves the reaction of 4-chlorobenzylamine with 4-fluorobenzoyl chloride to form 4-chlorobenzyl 4-fluorobenzoate. This intermediate is then reacted with 2-amino-4,5-dihydro-1,2,3-triazole to form the triazole intermediate, which is then cyclized with 8-chloro-5,6-dihydro-5-oxoquinazoline-3-carboxylic acid to form the final product.", "Starting Materials": [ "4-chlorobenzylamine", "4-fluorobenzoyl chloride", "2-amino-4,5-dihydro-1,2,3-triazole", "8-chloro-5,6-dihydro-5-oxoquinazoline-3-carboxylic acid" ], "Reaction": [ "Step 1: Reaction of 4-chlorobenzylamine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form 4-chlorobenzyl 4-fluorobenzoate.", "Step 2: Reaction of 4-chlorobenzyl 4-fluorobenzoate with 2-amino-4,5-dihydro-1,2,3-triazole in the presence of a base such as potassium carbonate to form the triazole intermediate.", "Step 3: Cyclization of the triazole intermediate with 8-chloro-5,6-dihydro-5-oxoquinazoline-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product, N-(4-chlorobenzyl)-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide." ] } | |
CAS RN |
1031595-26-2 |
Molecular Formula |
C23H15ClFN5O2 |
Molecular Weight |
447.85 |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(4-fluorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C23H15ClFN5O2/c24-16-6-1-13(2-7-16)12-26-22(31)15-5-10-18-19(11-15)30-21(27-23(18)32)20(28-29-30)14-3-8-17(25)9-4-14/h1-11,29H,12H2,(H,26,31) |
SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=C(C=C5)F)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-ethyl-6-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2519668.png)
![2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2519670.png)
![N-[(4-methylphenyl)methyl]-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2519671.png)
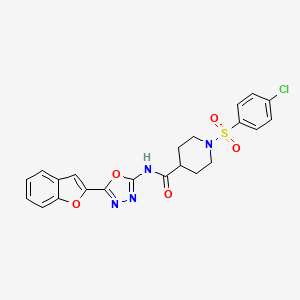
![9-(2,4-dimethoxyphenyl)-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2519674.png)
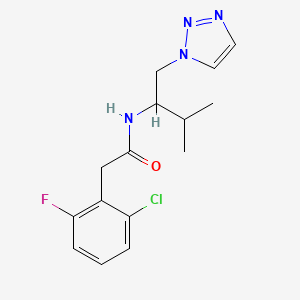
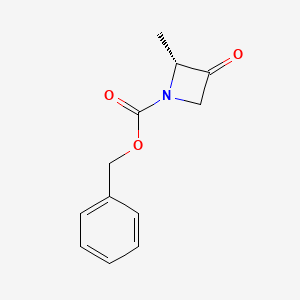
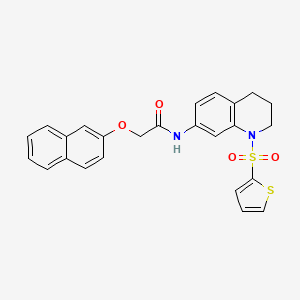

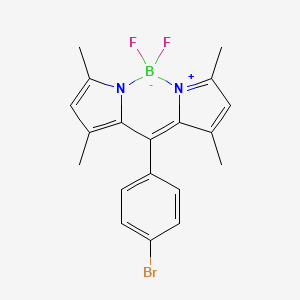
![2-methyl-7-((1-methyl-1H-imidazol-4-yl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2519686.png)
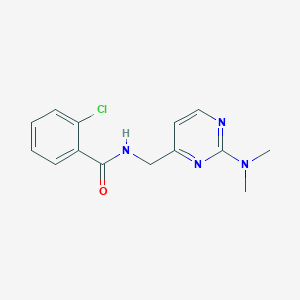
![Ethyl 3-(2-fluorophenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2519688.png)
